4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
Description
4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is a Schiff base derived from the condensation of 5-bromosalicylaldehyde and 3-methoxyaniline. Schiff bases are characterized by the imine (-C=N-) functional group, which confers metal-chelating properties and diverse applications in coordination chemistry, sensing, and medicinal chemistry . The bromine substituent at the 4-position and the methoxy group on the 3-methoxyphenyl ring influence electronic properties, steric effects, and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Properties
IUPAC Name |
4-bromo-2-[(3-methoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWQQASEUFJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416404 | |
| Record name | AC1NSF8U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5375-46-2 | |
| Record name | AC1NSF8U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis of 4-Bromo-2-Hydroxybenzaldehyde
CN117142931A discloses a four-step solution-phase synthesis:
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Complex Formation : 3-Bromophenol reacts with triethylamine and MgCl₂ to form a magnesium-phenoxide complex, enhancing electrophilicity at the para position.
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Formylation : Paraformaldehyde introduces the aldehyde group via electrophilic aromatic substitution.
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Quenching and Extraction : Ethyl acetate extracts the crude aldehyde, achieving 85–90% recovery.
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Purification : Ammonia treatment followed by HCl acidification yields 4-bromo-2-hydroxybenzaldehyde at >98% purity.
Critical Data :
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Reaction Time: 6–8 hours
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Yield: 78% (over four steps)
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Purity: 98.5% (HPLC)
Schiff Base Condensation: Synthesis of the Target Compound
Standard Condensation Protocol
Per VulcanChem data, the aldehyde reacts with 3-methoxyaniline in ethanol under reflux:
Optimized Conditions :
Byproduct Management
The primary byproduct, (Z)-isomer , forms at <5% due to steric hindrance from the methoxy group. Recrystallization from hexane/ethyl acetate (3:1) reduces this to <1%.
Advanced Purification and Characterization
Distillation and Recrystallization
Spectroscopic Characterization
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¹H NMR (CDCl₃) : δ 8.35 (s, 1H, CH=N), 7.52–6.82 (m, 7H, aromatic), 5.21 (s, 1H, -OH).
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IR (KBr) : 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-CH₃), 3300 cm⁻¹ (-OH).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Dibrominated Impurity (%) | Scalability |
|---|---|---|---|---|
| Vapor-Phase Bromination | 96.6 | 99.1 | 0.1 | Industrial |
| Solution-Phase | 78 | 98.5 | 0.3 | Lab-scale |
| Schiff Base Condensation | 85 | 99.2 | N/A | Multi-gram |
Vapor-phase methods excel in scalability and impurity control, while solution-phase synthesis offers flexibility for functional group manipulation.
Industrial-Scale Considerations
Chemical Reactions Analysis
4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s overall reactivity and binding affinity. These interactions can lead to the modulation of cellular processes, such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Crystallographic and Supramolecular Features
- Intramolecular H-Bonding: O-H···N interactions stabilize the enol-imine tautomer, as seen in 4-bromo-2-[(E)-(3,4-dimethylphenylimino)methyl]phenol (r.m.s. deviation = 0.0487 Å) .
- Intermolecular Interactions : Weak C-H···π and π-π stacking (e.g., centroid distances ~3.6 Å) contribute to crystal packing .
- Thermochromism: Polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol exhibit color changes due to tautomeric shifts .
Biological Activity
4-Bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol, a phenolic compound, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, particularly focusing on its antimicrobial and anticancer effects, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C14H13BrN2O2
- Molecular Weight : 319.17 g/mol
- Appearance : Off-white solid
- Melting Point : 240-242 °C
- Solubility : Limited in water; soluble in organic solvents like methanol and acetone.
The compound features a bromine atom and an imine linkage, which contribute to its unique chemical properties and biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic residues in proteins, potentially altering protein functions involved in various biological processes. Additionally, the hydroxyl group enhances hydrogen bonding capabilities, increasing the compound's affinity for biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. The mechanism appears to involve interactions with microbial cell components, inhibiting their growth.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | |
| Escherichia coli | < 125 µg/mL | |
| Candida albicans | < 1 µg/mL |
The effectiveness against both Gram-positive and Gram-negative bacteria suggests potential as a broad-spectrum antimicrobial agent.
Anticancer Potential
Emerging studies indicate that the compound may exhibit anticancer properties. The imine functionality allows it to interact with nucleophilic sites on proteins, leading to modifications that can alter pathways involved in cancer progression.
Case Study: Anticancer Activity
A study investigating various phenolic compounds found that derivatives similar to this compound displayed significant cytotoxicity against cancer cell lines. Specific pathways affected include apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the exact mechanisms involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Structural Analogues
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-Fluorophenol | Lacks imine group | Moderate antibacterial activity |
| 4-Bromo-2-{(E)-[(3-Fluoro-Methoxyphenyl)Imino]}Phenol | Contains methoxy group | Enhanced antifungal activity |
| 4-Bromo-2-{(E)-[(3-Methoxyphenyl)Imino]}Phenol | Unique combination of bromine and imine | Significant antimicrobial effects |
The unique combination of bromine, methoxy, and imine functionalities enhances interaction potential with a broader range of molecular targets compared to its analogues.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol?
The compound is synthesized via a Schiff base condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3-methoxyaniline under reflux in ethanol or methanol. Key steps include:
- Solvent selection : Polar protic solvents (e.g., ethanol) enhance imine formation by stabilizing intermediates through hydrogen bonding .
- Catalyst use : Acidic conditions (e.g., glacial acetic acid) accelerate the reaction by protonating the carbonyl oxygen, increasing electrophilicity .
- Purification : Recrystallization from ethanol or column chromatography yields high-purity product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR confirms imine formation (δ ~8.5 ppm for –CH=N–) and phenolic –OH (δ ~12 ppm, broad). ¹³C NMR identifies the methoxy group (δ ~55 ppm) and aromatic carbons .
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves the E-configuration and intramolecular H-bonding (O–H⋯N, ~2.6 Å), critical for stability . ORTEP-3 visualizes planar geometry (r.m.s. deviation <0.05 Å) .
Q. How can researchers screen the biological activity of this compound against microbial or cancer targets?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Schiff bases often disrupt cell membranes via lipid peroxidation .
- Anticancer studies : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with cisplatin controls. Schiff bases may induce apoptosis via ROS generation .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
- Methodology : Optimize geometry using B3LYP/6-311+G(d,p) (combining Becke’s exchange and Lee-Yang-Parr correlation functionals) . Calculate frontier orbitals (HOMO-LUMO gap) to predict charge-transfer interactions.
- Applications : Analyze intramolecular H-bond strength (NBO analysis) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. What crystallographic insights explain conformational stability and intermolecular interactions?
Q. How does coordination with transition metals enhance bioactivity or catalytic potential?
- Metal complexes : React with Mn(II), Fe(III), or Cr(III) salts to form octahedral complexes. Characterize via UV-Vis (d-d transitions) and ESR. Schiff base-metal complexes often show enhanced DNA intercalation or SOD-mimetic activity .
- Catalysis : Test catalytic efficiency in oxidation reactions (e.g., cyclohexane → cyclohexanol/one) using TBHP as an oxidant. Metal coordination activates O–O bond cleavage .
Q. How should researchers resolve contradictions in reported biological activities across structural analogs?
- Case study : Compare halogen-substituted analogs (e.g., 4-chloro vs. 4-bromo derivatives). Bromine’s higher electronegativity increases lipophilicity, enhancing membrane permeability but reducing solubility .
- Statistical analysis : Use multivariate regression to correlate substituent effects (Hammett σ values) with bioactivity. Validate via molecular docking (AutoDock Vina) to assess target binding .
Q. What strategies optimize structure-activity relationships (SAR) for targeted applications?
- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring to modulate HOMO-LUMO gaps and redox activity .
- Pharmacophore modeling : Identify critical moieties (e.g., imine, phenolic –OH) using Schrödinger’s Phase. Validate with ADMET predictions (SwissADME) to balance activity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
